molecular formula C19H24N2O3 B14991744 4-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

4-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B14991744
M. Wt: 328.4 g/mol
InChI Key: FSIAQTSDHUQAPH-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, furan, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening methods to identify the best catalysts and solvents, as well as scaling up the reaction to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with various biological targets.

    Medicine: Its structure suggests it could be explored for pharmaceutical applications, such as drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide exerts its effects is not fully understood. it is likely to interact with molecular targets through its functional groups, which can form hydrogen bonds, hydrophobic interactions, and other types of chemical bonds. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • 4-methoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
  • 4-ethoxy-N-[2-(thiophen-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Uniqueness

What sets 4-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C19H24N2O3/c1-2-23-16-9-7-15(8-10-16)19(22)20-14-17(18-6-5-13-24-18)21-11-3-4-12-21/h5-10,13,17H,2-4,11-12,14H2,1H3,(H,20,22)

InChI Key

FSIAQTSDHUQAPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

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